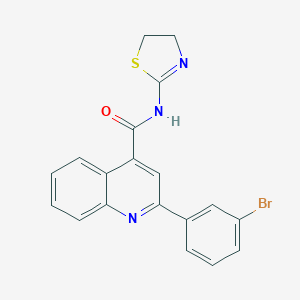
2-(3-bromophenyl)-N-(4,5-dihydrothiazol-2-yl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-N-(4,5-dihydrothiazol-2-yl)-4-quinolinecarboxamide is a member of quinolines.
Aplicaciones Científicas De Investigación
Synthesis Techniques : A study outlined a one-step method for preparing substituted anilides of quinoline-2-carboxylic acid, highlighting an efficient microwave-assisted approach. This method was used to synthesize a series of eighteen substituted quinoline-2-carboxanilides, showcasing the versatility and efficiency of modern synthetic techniques in creating complex quinoline derivatives (Bobál et al., 2012).
Reactivity and Derivatives : Research on quinoline derivatives has revealed their potential for forming a variety of biologically active molecules. For instance, quinoline-2-carbohydrazide was used as a starting point to synthesize a range of compounds with significant antimicrobial activity. This demonstrates the chemical versatility and potential therapeutic applications of quinoline-based compounds (Özyanik et al., 2012).
Catalytic Processes : A copper-catalyzed intramolecular cyclization process was used to synthesize N-benzothiazol-2-yl-amides, highlighting the role of catalysis in creating complex molecular architectures from simpler quinoline derivatives (Wang et al., 2008).
Electrophilic Substitution Reactions : The synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline demonstrated that electrophilic substitution reactions, such as nitration, sulfonation, bromination, formylation, and acylation, can lead to the formation of various derivatives. This suggests a pathway to diversify the chemical structure and potentially the activity of quinoline-based compounds (Aleksandrov et al., 2020).
Propiedades
Fórmula molecular |
C19H14BrN3OS |
|---|---|
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H14BrN3OS/c20-13-5-3-4-12(10-13)17-11-15(14-6-1-2-7-16(14)22-17)18(24)23-19-21-8-9-25-19/h1-7,10-11H,8-9H2,(H,21,23,24) |
Clave InChI |
PSAHNMPLXGWEFE-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
SMILES canónico |
C1CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



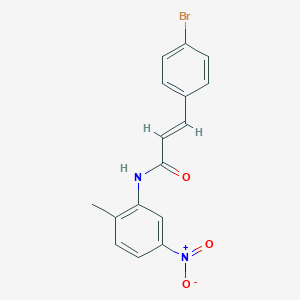
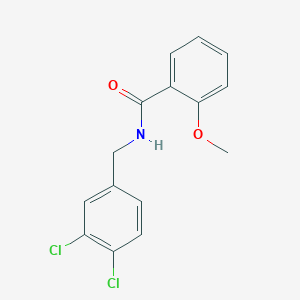
![1-(4-Chlorophenyl)-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine](/img/structure/B330689.png)
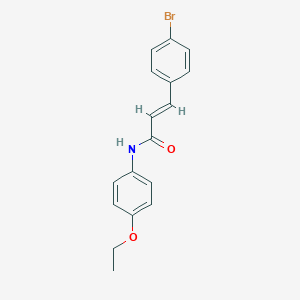
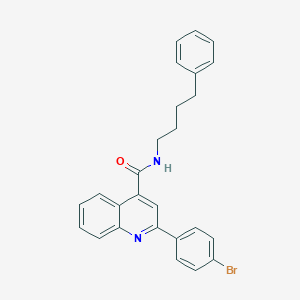
![Isopropyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B330694.png)
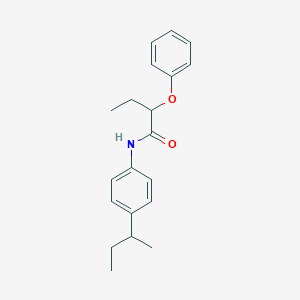
![Ethyl 4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B330696.png)
![3-(4-fluorophenyl)-N-{3-{[3-(4-fluorophenyl)acryloyl]amino}-4-nitrophenyl}acrylamide](/img/structure/B330697.png)
![1-[3-(3,4-Dichlorophenyl)acryloyl]-4-{4-nitrophenyl}piperazine](/img/structure/B330699.png)
![5-bromo-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B330700.png)
![Ethyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330701.png)
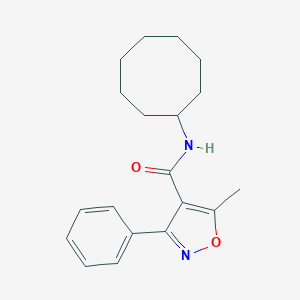
![6-[2-(Benzyloxy)-5-bromophenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B330704.png)